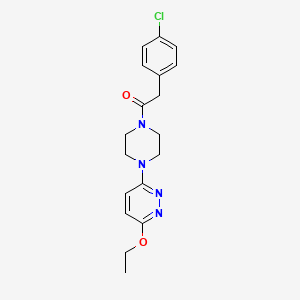
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone, also known as TAK-063, is a novel small molecule that belongs to the class of non-benzodiazepine anxiolytics. It is a potent and selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. TAK-063 has shown promising results in preclinical studies and is currently being developed as a potential therapeutic agent for the treatment of anxiety disorders.
Wirkmechanismus
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is a selective antagonist of the GABA-A receptor α2/α3 subtypes, which are primarily responsible for the anxiolytic effects of benzodiazepines. By blocking these receptors, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone reduces anxiety and promotes relaxation. Unlike benzodiazepines, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone does not interact with the α1 subunit of the GABA-A receptor, which is responsible for sedative and hypnotic effects.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant-like effects. 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and has been implicated in the pathophysiology of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is its selectivity for the α2/α3 subtypes of the GABA-A receptor, which reduces the risk of side effects associated with non-selective GABA-A receptor antagonists. Another advantage is its anxiolytic and antidepressant-like effects, which make it a promising therapeutic agent for the treatment of anxiety disorders and depression. One limitation of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone is its limited bioavailability and short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic system, which has been implicated in the pathophysiology of anxiety and depression. Additionally, 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone may have potential applications in the treatment of other psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone involves several steps, starting with the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form 2-(4-chlorophenyl)acetoacetic acid ethyl ester. This intermediate is then reacted with 6-ethoxy-3-pyridazinecarboxylic acid hydrazide in the presence of triethylamine and acetic anhydride to produce 4-(6-ethoxypyridazin-3-yl)acetoacetic acid ethyl ester. The final step involves the reaction of this intermediate with piperazine in the presence of sodium hydride to yield 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been extensively studied in preclinical models of anxiety, and has shown anxiolytic effects comparable to benzodiazepines, but with fewer side effects. It has also been shown to have antidepressant-like effects in animal models of depression. 2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone has been tested in several behavioral assays, including the elevated plus maze, light-dark box, and forced swim test, and has consistently shown anxiolytic and antidepressant-like effects.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-2-25-17-8-7-16(20-21-17)22-9-11-23(12-10-22)18(24)13-14-3-5-15(19)6-4-14/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHFJAKEDOZPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]propanamide](/img/structure/B2978484.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)
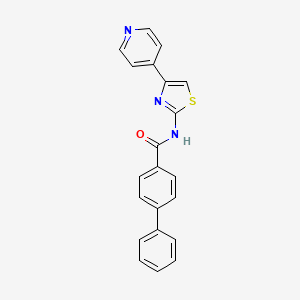
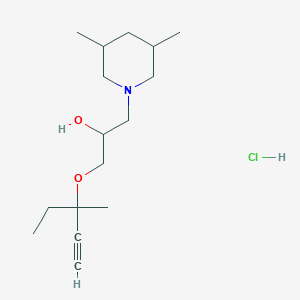
![2-Benzyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2978492.png)
![6-(2,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2978493.png)
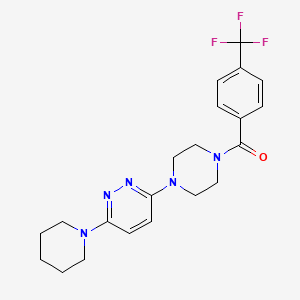
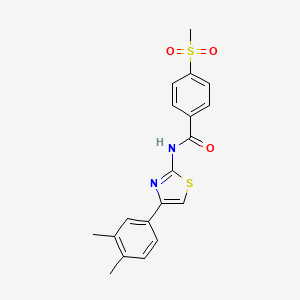
![N-[(4-methylphenyl)methyl]-2-[[3-(3-morpholin-4-ylpropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2978497.png)



![(1R,3s,5S)-phenyl 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2978505.png)